Tephrinone

Description

Contextualizing Tephrinone within the Flavonoid Class of Natural Products

Flavonoids are a large and diverse group of polyphenolic compounds synthesized by plants. They share a fundamental 15-carbon structure arranged in three rings: two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.orgfishersci.com This C6-C3-C6 arrangement is a defining feature of flavonoids. wikipedia.org Flavonoids are further classified into various subgroups based on the structural variations of the C ring, including flavones, flavonols, flavanones, flavanols, anthocyanidins, and isoflavonoids. wikipedia.orgulisboa.pt this compound is classified as a flavanone (B1672756), a subgroup of flavonoids characterized by a saturated C ring and a ketone group at position 4. nih.gov The PubChem database identifies this compound as a member of the flavanone class. nih.gov

Overview of the Genus Tephrosia as a Source of Bioactive Metabolites

The genus Tephrosia, belonging to the family Fabaceae (Leguminosae), is a large pantropical genus comprising over 350 species distributed across tropical and subtropical regions worldwide. ijrpc.comnih.govscispace.comnih.gov Plants from this genus are known to be rich sources of various bioactive phytochemicals, including flavonoids, rotenoids, terpenoids, and sterols. nih.govjapsonline.comresearchgate.netjapsonline.com Phytochemical investigations of Tephrosia species have revealed the presence of a wide variety of compounds, many of which have been studied for their biological activities. ijrpc.comnih.govjapsonline.com Flavonoids are noted as being among the most abundantly isolated and identified compounds within this genus. ijrpc.comjapsonline.com The genus Tephrosia has been traditionally used in various applications, including traditional medicine and as botanical insecticides due to the presence of potent chemicals like rotenoids. ijrpc.comnih.govscispace.comnih.govmdpi.comresearchgate.net

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound was first reported from Tephrosia villosa. scispace.comresearchgate.net The initial characterization of this compound from Tephrosia villosa was documented in the journal Current Science in 1981 by Rao and Srimanarayana. scispace.comorgachemlab.com This discovery contributed to the growing knowledge of the chemical constituents present in the Tephrosia genus and specifically highlighted T. villosa as a source of such compounds.

Significance of this compound as a Research Target in Phytochemistry and Chemical Biology

This compound's significance as a research target stems from its occurrence in a genus known for producing a wide range of bioactive compounds, particularly flavonoids and rotenoids. ijrpc.comnih.govjapsonline.commdpi.com Research in phytochemistry aims to isolate, identify, and characterize these natural compounds, while chemical biology explores their interactions with biological systems. researchgate.netwikipedia.orgnih.gov this compound, as a prenylated flavanone, represents a specific structural type within the flavonoid class that may possess distinct biological properties. mdpi.comacs.orgphcog.com Studies have investigated the biological activities of this compound, including its antiprotozoal potential. japsonline.commdpi.comresearchgate.netsemanticscholar.org For instance, this compound has shown moderate activity against Trypanosoma brucei rhodensiense and Trypanosoma cruzi, and mild activity against Leishmania donovani in in vitro assays. japsonline.commdpi.comresearchgate.netsemanticscholar.org This demonstrated bioactivity underscores its importance as a subject of research in phytochemistry and chemical biology, aiming to understand its role in the plant and its potential applications.

Table 1: Selected this compound Research Findings

| Activity Type | Organism/Target | Observed Effect (In vitro) | Source Species | Citation |

| Antiprotozoal | Trypanosoma brucei rhodensiense | Moderate activity (IC50 3.3 µg/mL) | Tephrosia villosa, Tephrosia tinctoria, Tephrosia pumila | japsonline.commdpi.comresearchgate.netsemanticscholar.orgresearchgate.net |

| Antiprotozoal | Trypanosoma cruzi | Moderate activity (IC50 16.6 µg/mL) | Tephrosia villosa, Tephrosia tinctoria, Tephrosia pumila | japsonline.commdpi.comresearchgate.netsemanticscholar.orgresearchgate.net |

| Antiprotozoal | Leishmania donovani | Mild activity (IC50 17.2 µg/mL from T. pumila) researchgate.net, Mild activity (IC50 16.6 µg/mL from T. villosa) mdpi.com | Tephrosia villosa, Tephrosia tinctoria, Tephrosia pumila | japsonline.commdpi.comresearchgate.netsemanticscholar.orgresearchgate.net |

| Antiplasmodial | Plasmodium falciparum | No activity reported | Tephrosia tinctoria | japsonline.comresearchgate.net |

Note: IC50 values may vary depending on the specific study and test conditions.

Further detailed research findings on the spectroscopic data and structural characterization of this compound contribute to its significance in phytochemistry, allowing for its identification and differentiation from other natural products. acs.orgnih.govdiva-portal.org

Structure

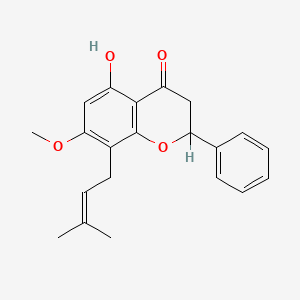

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHDQWTPMJBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996747 | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-75-7 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Tephrinone

Plant Species as Primary Sources of Tephrinone

The genus Tephrosia is the principal source of this compound. This large genus of flowering plants in the pea family, Fabaceae, is known for producing a rich diversity of secondary metabolites, including numerous flavonoids and rotenoids. Distributed across tropical, subtropical, and arid regions worldwide, these plants have been a subject of phytochemical research identifying them as key producers of this compound and related compounds ijrpc.com.

Tephrosia villosa, a perennial herb distinguished by the dense, soft white hairs covering its stems and leaves, is a primary producer of this compound kew.orgiisc.ac.in. This plant is often considered a weed, growing in open fields and wastelands, particularly on sandy or rocky soils wikipedia.org. It is well-adapted to environments with long dry seasons and periods of heavy rain wikipedia.org. Phytochemical analyses have consistently isolated this compound from this species, establishing it as a significant and reliable natural source of the compound iisc.ac.inefloraofindia.com. In addition to this compound, T. villosa also produces other flavonoids such as tephcalostaan and villosin iisc.ac.inefloraofindia.com.

While Tephrosia villosa is a key source, this compound has also been identified in other species within the genus. Research has confirmed the presence of this compound in Tephrosia tinctoria, another member of the genus. The broader class of flavanones, to which this compound belongs, is abundant throughout the Tephrosia genus, with various species like Tephrosia purpurea also known to produce a wide array of these compounds. This suggests that the genetic and enzymatic machinery for producing the core flavanone (B1672756) structure is a common characteristic of the Tephrosia genus.

The geographical footprint of this compound-producing plants is extensive, mirroring the wide distribution of the Tephrosia genus.

Tephrosia villosa is a widespread species with a native range that covers the dry parts of Africa, the Arabian Peninsula, and a broad swath of Asia from the Indian subcontinent to Indo-China and the Lesser Sunda Islands ijrpc.com. It is particularly common in India and is also found in southern and eastern Africa wikipedia.org.

Tephrosia tinctoria is native to the Indian subcontinent, primarily found in India and Sri Lanka. In India, its distribution is extensive, occurring in states such as Andhra Pradesh, Kerala, Tamil Nadu, and Odisha.

The pantropical distribution of the Tephrosia genus ensures that these natural sources of this compound are found across a significant portion of the globe.

Tissue and Organ-Specific Accumulation of this compound in Plants

Within the primary producer plant, Tephrosia villosa, this compound is not uniformly distributed. Scientific investigations have revealed that the compound accumulates in specific tissues and organs.

Research findings indicate that this compound is primarily localized in the roots and seedpods of Tephrosia villosa iisc.ac.inefloraofindia.com. While other parts of the plant, such as the leaves and stems, produce a variety of other phytochemicals, the highest accumulation of this compound is found in the reproductive and underground structures. Currently, detailed quantitative data on the precise concentrations in these tissues is limited in published literature.

| Plant Part | This compound Presence | Reference |

|---|---|---|

| Roots | Present | iisc.ac.inefloraofindia.com |

| Stems | Not Reported | |

| Leaves | Not Reported | |

| Seedpods | Present | iisc.ac.inefloraofindia.com |

Proposed Biosynthetic Pathways of this compound

The specific biosynthetic pathway for this compound has not been detailed extensively in scientific literature. However, as a flavanone, its formation is understood to follow the well-established general flavonoid biosynthesis pathway, which is a convergence of several major metabolic routes in plants. The biosynthesis of related compounds, such as rotenoids, within the Tephrosia genus is also known to originate from these foundational pathways efloraofindia.com.

The proposed pathway begins with primary metabolites derived from carbohydrates and proceeds through three main stages:

The Shikimate Pathway : This fundamental pathway converts simple carbohydrate precursors into the aromatic amino acid L-phenylalanine. This multi-step process is the starting point for a vast array of aromatic compounds in plants.

The Phenylpropanoid Pathway : L-phenylalanine enters this pathway, where it is converted through a series of enzymatic reactions into p-coumaroyl-CoA. This molecule serves as a crucial intermediate and a direct precursor for flavonoid synthesis.

The Flavonoid Pathway : This is the final stage where the characteristic flavonoid skeleton is formed. The enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate. Subsequently, the enzyme chalcone isomerase (CHI) facilitates the cyclization of this chalcone to form a flavanone, such as naringenin. This compound is believed to be formed from such a flavanone backbone through further enzymatic modifications, such as hydroxylation, methylation, or prenylation, which create its final, specific structure.

General Flavonoid Biosynthesis Precursors and Key Enzymatic Steps

The construction of the fundamental flavonoid skeleton is a collaborative effort between two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway. The shikimate pathway provides the C6-C3 unit, which forms the B-ring and the three-carbon bridge of the flavanone core, while the acetate-malonate pathway supplies three molecules of malonyl-CoA to form the A-ring.

The biosynthesis commences with the amino acid L-phenylalanine, a direct product of the shikimic acid pathway. A series of enzymatic reactions, summarized in the table below, transforms L-phenylalanine into the central flavonoid precursor, naringenin chalcone.

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. |

| Chalcone synthase | CHS | A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is the first committed step in flavonoid biosynthesis. |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone and a central intermediate for various flavonoid classes. |

(2S)-naringenin serves as a critical branch-point intermediate from which a vast array of flavonoids, including this compound, are derived through further enzymatic modifications such as hydroxylation, glycosylation, methylation, and prenylation.

Role of the Shikimic Acid Pathway in this compound Biosynthesis

The shikimic acid pathway is fundamental to the biosynthesis of this compound, as it is the sole route for the production of aromatic amino acids, including L-phenylalanine, in plants. slideshare.nettaylorfrancis.comfrontiersin.org This seven-step metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway), into chorismate. nih.gov Chorismate is a pivotal branch-point metabolite that leads to the synthesis of tryptophan, tyrosine, and phenylalanine.

For this compound biosynthesis, the flux of carbon through the shikimic acid pathway is directed towards L-phenylalanine production. This amino acid then enters the phenylpropanoid pathway, which generates the p-coumaroyl-CoA molecule essential for the formation of the flavonoid backbone. taylorfrancis.com It is estimated that a significant portion of all fixed carbon in plants is channeled through the shikimic acid pathway, highlighting its importance in generating precursors for a vast array of secondary metabolites, including the C6-C3 unit of this compound. frontiersin.org

Enzymology and Genetic Regulation of Prenylation in this compound Synthesis

A defining structural feature of this compound is the presence of a prenyl group, a five-carbon isoprenoid unit. This modification is catalyzed by a class of enzymes known as prenyltransferases (PTs). These enzymes facilitate the attachment of a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the flavonoid scaffold. The biosynthesis of DMAPP itself occurs via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways.

In the context of this compound, a specific prenyltransferase is responsible for attaching the prenyl group to the flavanone precursor. While the precise enzyme in Tephrosia has not been fully characterized, research on other prenylated flavonoids suggests that these enzymes are often membrane-bound and exhibit substrate specificity. The timing of the prenylation step can vary, occurring either at the chalcone or flavanone stage.

The genetic regulation of flavonoid biosynthesis, including prenylation, is complex and involves a network of transcription factors. The expression of genes encoding biosynthetic enzymes like CHS, CHI, and the subsequent modifying enzymes, including prenyltransferases, is often coordinately regulated. This regulation can be influenced by developmental cues and environmental stresses, leading to variations in the accumulation of specific flavonoids like this compound in different plant tissues and at different times. jcimjournal.com For instance, the production of flavonoids in Tephrosia purpurea has been shown to be significantly affected by seasonal factors. jcimjournal.com

Comparative Biosynthetic Analyses with Related Tephrosia Metabolites (e.g., Rotenoids)

The genus Tephrosia is also a rich source of another class of isoflavonoid-derived compounds known as rotenoids. nih.govijrpc.com Both flavonoids like this compound and rotenoids share a common biosynthetic origin, diverging from the isoflavonoid pathway. nih.govrsc.orgnih.gov

The biosynthesis of both classes of compounds begins with the core flavonoid pathway leading to the formation of a flavanone or isoflavone intermediate. The critical divergence point occurs after the formation of the isoflavone skeleton. While the pathway to flavanones like the precursor to this compound proceeds directly from the chalcone, the isoflavonoid pathway involves a key enzymatic step catalyzed by isoflavone synthase (IFS), which mediates an aryl migration to form the isoflavone backbone.

From this isoflavone intermediate, the biosynthetic pathways diverge significantly:

For this compound (a flavanone): The pathway proceeds through modifications of a flavanone precursor, including the crucial prenylation step.

For Rotenoids: The isoflavone undergoes a series of complex cyclizations and rearrangements to form the characteristic five-ring rotenoid skeleton. rsc.org

The co-occurrence of these distinct classes of compounds within the same plant genus suggests a sophisticated regulatory mechanism that controls the metabolic flux into these divergent branches of the isoflavonoid pathway. The presence of different "chemotypes" within a single species, such as Tephrosia vogelii, further illustrates this metabolic plasticity. mdpi.comnih.gov Some chemotypes are rich in rotenoids, while others predominantly accumulate prenylated flavanones, indicating that the expression and activity of key enzymes at the branch points of these pathways are under tight genetic control.

Isolation, Purification, and Structural Elucidation of Tephrinone

Methodologies for Extraction from Plant Matrices

The initial step in obtaining tephrinone involves extracting the compounds from the plant material. This process aims to separate the desired metabolites from the bulk of the plant's cellular components.

Solvent Selection and Extraction Optimization Strategies

The choice of solvent is critical for efficient extraction and is often based on the polarity of the target compound, this compound, and other constituents to be separated. Organic solvents are commonly used for the extraction of natural products from plants. researchgate.netnih.gov For compounds like flavonoids and terpenoids, which are often found in Tephrosia species, solvents such as ethyl acetate (B1210297), methanol, ethanol, or chloroform (B151607) are frequently employed. scispace.comresearchgate.netnih.gov

Optimization strategies for extraction involve factors such as solvent-to-plant material ratio, extraction time, temperature, and the physical state of the plant material (e.g., dried and ground). researchgate.netnih.gov Grinding the plant material into a powder increases the surface area, facilitating better solvent penetration and extraction efficiency. researchgate.netnih.gov Multiple extraction cycles with fresh solvent can also improve the yield of the target compound.

Preliminary Fractionation Techniques

Following the initial extraction, preliminary fractionation techniques are often applied to reduce the complexity of the crude extract before more advanced purification steps. These techniques help to separate compounds based on broad differences in their physical or chemical properties. Liquid-liquid extraction is a common preliminary fractionation method, where the crude extract is partitioned between two immiscible solvents. nih.gov This can help to separate compounds based on their differential solubility in the two phases. Another technique is defatting the plant material with a non-polar solvent like benzene (B151609) or hexane (B92381) before extracting the more polar compounds. researchgate.net

Chromatographic Purification Techniques

Chromatography is a cornerstone of natural product isolation, enabling the separation of individual compounds from complex mixtures based on their differential interactions with a stationary phase and a mobile phase. thermofisher.comarvysproteins.comslideshare.netbnmv.ac.inbioanalysis-zone.com

Column Chromatography Approaches

Column chromatography is a widely used technique for the initial purification of crude plant extracts. nih.govresearchgate.netarvysproteins.combnmv.ac.incup.edu.cn In this method, the stationary phase, typically an adsorbent material like silica (B1680970) gel or alumina, is packed into a glass column. bnmv.ac.incup.edu.cn The crude extract, dissolved in a suitable solvent, is loaded onto the top of the column. The mobile phase, a solvent or mixture of solvents, is then passed through the column. Compounds in the extract separate based on their differing affinities for the stationary and mobile phases. Fractions containing the desired compound, this compound, are collected. The choice of stationary phase and the polarity of the mobile phase are optimized to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) for this compound Isolation

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique often used for the isolation and purification of natural products, including this compound. nih.govresearchgate.netarvysproteins.com HPLC utilizes smaller particle size stationary phases and higher pressures compared to traditional column chromatography, resulting in improved resolution and faster separation. arvysproteins.com Both analytical and preparative HPLC systems can be employed. Analytical HPLC is useful for monitoring the separation process and checking the purity of fractions, while preparative HPLC is used to isolate larger quantities of the purified compound. arvysproteins.com The selection of the stationary phase (e.g., reversed-phase or normal-phase) and the mobile phase composition (isocratic or gradient elution) are optimized for the specific properties of this compound.

Advanced Preparative Chromatographic Methods (e.g., Reverse-Phase HPLC, Sephadex LH-20)

For achieving high purity of this compound, advanced preparative chromatographic methods are often necessary. Reverse-phase HPLC is particularly useful for separating compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. arvysproteins.com Sephadex LH-20 chromatography, a type of size exclusion chromatography, can also be employed, separating compounds based on their molecular size and also exhibiting some reversed-phase characteristics due to the presence of hydroxypropyl groups. nih.govarvysproteins.com These advanced techniques, often used in sequence or in combination with other methods, allow for the isolation of this compound in a highly purified form suitable for structural characterization.

Structural Elucidation

The structural elucidation of this compound involves determining its molecular structure using a combination of spectroscopic techniques. scribd.comjchps.comwisdomlib.orgresearchgate.netresearchgate.net Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. acs.orgscribd.comjchps.comwisdomlib.orgresearchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups present in the molecule. scribd.comjchps.comresearchgate.net Mass spectrometry helps determine the molecular weight and provides fragmentation patterns that can reveal structural subunits. scribd.comjchps.comresearchgate.net IR spectroscopy is used to identify functional groups, while UV-Vis spectroscopy can indicate the presence of conjugated systems. scribd.comjchps.comresearchgate.net By analyzing and interpreting the data obtained from these spectroscopic methods, the complete structure of this compound, including the position of substituents and stereochemistry, can be determined. scribd.comjchps.comwisdomlib.orgresearchgate.net

Advanced Spectroscopic Techniques for Structural Characterization

Advanced spectroscopic techniques are indispensable tools in the structural characterization of complex natural products like this compound. These methods provide detailed information about the molecular framework, connectivity of atoms, and presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the carbon-hydrogen framework and the functional groups of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the 1H NMR spectrum, information about the different types of protons and their electronic environments can be obtained. 13C NMR spectroscopy provides information about the different types of carbon atoms present in the molecule. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, provide crucial information about the connectivity between protons and carbons, allowing for the complete assignment of the signals and the construction of the molecular skeleton.

NMR spectroscopy has been utilized in the identification and structural analysis of this compound and other related prenylated flavonoids isolated from Tephrosia species nih.govdiva-portal.org. Analysis of NMR data allows researchers to confirm the presence and positions of key structural features characteristic of flavanones, such as the signals corresponding to the protons and carbons of the dihydrochromenone core, the hydroxyl and methoxy (B1213986) groups, and the prenyl substituent nih.govdiva-portal.org. PubChem indicates that 13C NMR spectra data for this compound is available nih.gov.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern, which can help in piecing together the structure. In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak corresponds to the mass of the intact molecule and is used to determine the molecular weight. wikipedia.orglibretexts.org.

For this compound, mass spectrometry is employed to confirm its molecular weight and deduce its molecular formula. The molecular formula of this compound has been determined to be C21H22O4, corresponding to a molecular weight of 338.40 g/mol nih.govplantaedb.com. Fragmentation analysis in MS involves studying the pattern of fragment ions produced when the molecular ion breaks apart. These fragmentation patterns are characteristic of specific structural subunits and can provide valuable clues about the functional groups and arrangement of atoms within the molecule wikipedia.orglibretexts.orglibretexts.org. While specific fragmentation data for this compound was not detailed in the provided information, the fragmentation patterns of flavanones typically involve cleavages of the heterocyclic ring and the loss of substituents libretexts.org.

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in absorption bands at specific wavenumbers in the IR spectrum vscht.czutdallas.edu.

For this compound, IR spectroscopy would be used to identify key functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups (characteristic of the flavanone (B1672756) structure), aromatic C=C bonds, alkene C=C bonds (from the prenyl group), and C-O bonds (from the methoxy and ether linkages) vscht.czutdallas.edulibretexts.orguw.edu. While specific IR data for this compound was not found in the search results, the presence of absorption bands in the typical ranges for these functional groups would support the proposed structure.

Here is a general table of characteristic IR absorption ranges for functional groups likely present in this compound:

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C=O (carbonyl) | 1650-1780 |

| C=C (aromatic) | 1450-1600 |

| C=C (alkene) | 1620-1680 |

| C-O (ether/alcohol) | 1000-1300 |

| C-H (aromatic) | >3000 |

| C-H (alkyl) | <3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are parts of a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum libretexts.orgelte.huresearchgate.net. The absorption of UV-Vis light is due to the excitation of electrons, particularly those in conjugated pi systems and non-bonding orbitals libretexts.orgelte.hulibretexts.org.

Flavanones, including this compound, contain conjugated systems involving the aromatic rings and the carbonyl group, which act as chromophores and exhibit characteristic UV absorption patterns. UV absorption data for this compound or related flavanones has been reported, with λmax values typically observed in the range of 230-350 nm nih.gov. These absorption maxima provide information about the extent of conjugation and the electronic transitions within the molecule.

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule, including the absolute stereochemistry and conformation, provided that a suitable crystal can be obtained hilarispublisher.comwikipedia.orgnih.gov. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density can be mapped, and the positions of the atoms can be determined wikipedia.orgnih.gov.

While X-ray crystallography is a powerful tool for structural determination, obtaining suitable crystals of natural products can be challenging. The search results indicate that X-ray crystallography has been used in the structural elucidation of some compounds isolated from Tephrosia rhodesica, but it is not explicitly stated that a crystal structure for this compound itself has been determined diva-portal.org. If a crystal structure of this compound were available, it would provide the most accurate and detailed information about its solid-state structure. In the absence of a crystal structure for this compound, the stereochemistry at chiral centers (such as C-2 in the flavanone core) is typically assigned based on spectroscopic data, comparison with known compounds, or potentially through techniques like ECD spectroscopy diva-portal.org.

Chemical Synthesis and Derivatization Strategies for Tephrinone

Total Chemical Synthesis Approaches to Tephrinone

Total synthesis involves constructing the target molecule from simpler, low-molecular-weight precursors. wikipedia.org For complex natural products like this compound, this often requires carefully designed synthetic routes.

Retrosynthetic Analysis of the Flavone (B191248) Core

The core structure of this compound is a flavanone (B1672756). The biosynthesis of flavanones in plants typically involves the shikimate pathway and the polyketide pathway, leading to the formation of a chalcone, which is then isomerized to the flavanone. frontiersin.org In chemical synthesis, retrosynthetic analysis of the flavanone core often involves disconnecting the heterocyclic C-ring. A common approach for synthesizing flavones and flavanones is the oxidative cyclization of 2'-hydroxychalcones. researchgate.net This method can lead to different cyclization products depending on the reaction conditions. researchgate.net

Stereoselective Introduction of Prenyl Moieties

This compound contains a prenyl group at the C-8 position of the A-ring. nih.govresearchgate.net The stereoselective introduction of prenyl moieties is a crucial step in the synthesis of prenylated flavonoids. In nature, this process is catalyzed by flavonoid prenyltransferases, which are enzymes that strictly control the regioselectivity and stereoselectivity of prenyl transfer. nih.govfrontiersin.orgmdpi.comfrontiersin.org

Chemical prenylation of flavonoids can be achieved through various methods. One approach involves the Friedel-Crafts alkylation of the flavonoid skeleton. nih.govfrontiersin.org Recent work has explored catalytic methods for introducing prenyl groups into the aromatic rings of natural polyphenols, including flavones, using prenyl alcohol or similar compounds under mild conditions. rsc.org This can provide a more expedient, single-step approach compared to traditional multi-step sequences that might involve protection, O-prenylation, Claisen rearrangement, and deprotection. rsc.org

Enzymatic prenylation using microbial aromatic prenyltransferases is also a promising route, offering high regioselectivity and potential for high-yield production. mdpi.com

Protecting Group Strategies in Complex Flavone Synthesis

The synthesis of complex flavonoids with multiple hydroxyl and methoxy (B1213986) groups, like this compound, often necessitates the use of protecting groups. mdpi.comresearchgate.netsioc-journal.cnjst.go.jp Protecting groups are temporarily introduced to block reactive functional groups during specific synthetic steps, preventing unwanted side reactions. mdpi.comresearchgate.netsioc-journal.cnjst.go.jp

Different protecting groups can be employed depending on the specific functional group and the reaction conditions. For instance, hexanoyl and benzyl (B1604629) groups have been used as permanent protecting groups for hydroxyl groups in the synthesis of flavone glycosides to increase solubility and facilitate glycosylation reactions. sioc-journal.cn The use of isopropyl groups has also been explored as a protective strategy in the synthesis of flavones with specific substitution patterns on the A-ring. jst.go.jp Careful selection and removal of protecting groups are essential for the successful total synthesis of complex flavonoids.

Semi-Synthetic Modifications of this compound

Semi-synthesis involves using a naturally occurring compound, such as this compound isolated from a plant source, as a starting material for chemical modifications. wikipedia.orgeupati.eu This approach can be advantageous for complex molecules where total synthesis is challenging or uneconomical. wikipedia.org

Introduction of Functional Groups to Enhance Biological Properties

Semi-synthetic modifications of this compound can involve the introduction of new functional groups to alter or enhance its biological properties. mdpi.comwikipedia.orgeupati.eu This strategy is commonly used in drug discovery and development to improve factors such as efficacy, solubility, stability, or target specificity. wikipedia.orgeupati.eu

Examples of functional group introductions in flavonoid semi-synthesis include glycosylation, acylation, and methylation, which are also observed as natural modifications. frontiersin.orgfrontiersin.org The attachment of various side chains can significantly impact the biological activity of the resulting derivatives. frontiersin.org For instance, derivatization strategies are often employed to improve the properties of compounds for analysis in biological samples. nih.gov

Derivatization for Spectroscopic Probes or Ligand Binding Studies

This compound and its derivatives can be chemically modified to serve as spectroscopic probes or for use in ligand binding studies. photophysics.commesoscale.comdiva-portal.orgrsc.orgnih.govrsc.orgarxiv.orgbioanalysis-zone.com Derivatization for spectroscopic probes typically involves attaching a reporter group that allows for detection or visualization using techniques like fluorescence or NMR spectroscopy. nih.govrsc.org These probes can be used to study the localization, interaction, or metabolism of this compound in biological systems.

For ligand binding studies, this compound or its derivatives can be modified to investigate their interaction with target proteins or other biomolecules. photophysics.commesoscale.comdiva-portal.orgarxiv.orgbioanalysis-zone.com This might involve labeling the compound for detection in binding assays or modifying its structure to optimize binding affinity or selectivity. Ligand binding assays are crucial for understanding the mechanism of action and potency of potential drug candidates. photophysics.comdiva-portal.orgbioanalysis-zone.com Techniques such as thermal shift analysis and various immunoassay formats are used in ligand binding studies. photophysics.commesoscale.comdiva-portal.orgbioanalysis-zone.com

Biocatalytic and Chemo-Enzymatic Synthesis of this compound Analogs

Biocatalysis and chemo-enzymatic approaches offer powerful tools for the synthesis of complex natural products and their analogs, providing high levels of selectivity under mild reaction conditions rjpharmacognosy.irmetabolomicsworkbench.org. While specific detailed reports on the biocatalytic or chemo-enzymatic total synthesis of this compound are limited in the provided search results, the application of these methods to similar flavonoid and natural product structures suggests their potential utility for this compound analogs.

Enzymes can catalyze a variety of transformations relevant to flavonoid synthesis, including hydroxylation, O-methylation, cyclization, and glycosylation, often with exquisite control over regiochemistry and stereochemistry metabolomicsworkbench.org. The prenyl group at the C-8 position of this compound is a common modification in flavonoids, and prenyltransferases are known enzymes that catalyze the regioselective attachment of prenyl units to aromatic scaffolds. While not specifically demonstrated for this compound in the search results, such enzymes could potentially be employed in a biocatalytic route to introduce the prenyl group at the desired position or to modify it in this compound analogs.

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, has been successfully applied to the synthesis of various natural products, enabling complex transformations that are challenging by either method alone rjpharmacognosy.irdovepress.comhznu.edu.cnuni.lulipidmaps.org. These strategies often leverage the high selectivity of enzymes for specific steps, such as stereoselective reductions, oxidations, or the formation of chiral centers, followed by chemical transformations to complete the synthesis rjpharmacognosy.iruni.lunih.gov. The mention of "Enantioconvergent Biocatalytic Redox Isomerization" in relation to this compound highlights the potential for enzymatic reactions to control the stereochemistry of the molecule or its precursors dineshkhedkar.co.in.

The synthesis of chiral compounds, like this compound with its C-2 stereocenter, is an area where biocatalysis excels, offering enantioselective routes that can be difficult to achieve with traditional chemical methods metabolomicsworkbench.orgnih.gov. Enzymes such as reductases, oxygenases (e.g., cytochrome P450 monooxygenases), and ligases have been utilized for creating chiral centers and performing selective functionalizations metabolomicsworkbench.org. Applying these enzymatic tools to key steps in the this compound synthesis pathway, such as the formation of the dihydrochromenone core or modifications of the phenyl or prenyl substituents, could provide efficient and stereoselective access to this compound and its chiral analogs.

Research into the biocatalytic synthesis of tryptophan analogs, for instance, has shown that enzymes like TrpB can synthesize enantiopure products from simple starting materials, demonstrating the power of directed evolution to tailor enzyme activity for specific substrates nih.gov. Similar approaches could potentially be applied to enzymes involved in flavonoid biosynthesis or modification to develop biocatalysts for this compound or its derivatives.

Regioselective and Stereoselective Synthetic Challenges in this compound Chemistry

The synthesis of this compound involves controlling both regioselectivity and stereoselectivity to obtain the desired molecular structure and its specific stereoisomer.

Regioselective Challenges:

Regioselectivity is crucial in the synthesis of the substituted flavanone core and the precise placement of the prenyl group and the hydroxyl and methoxy substituents on the aromatic rings. The natural occurrence of this compound with a prenyl group at the C-8 position and a hydroxyl at C-5 and a methoxy at C-7 indicates a specific biosynthetic pathway, which synthetic routes aim to mimic or selectively achieve thegoodscentscompany.com. Introducing substituents at defined positions on polyhydroxylated or polymethoxylated aromatic systems can be challenging due to the potential for forming constitutional isomers. Protecting group strategies are often employed in chemical synthesis to direct reactions to desired sites.

Stereoselective Challenges:

This compound possesses a stereocenter at the C-2 position of the dihydrochromen-4-one ring thegoodscentscompany.com. This means this compound can exist as two enantiomers, (2R)-Tephrinone and (2S)-Tephrinone. Natural flavanones often occur as a single enantiomer, and controlling the stereochemistry at C-2 is a significant challenge in their synthesis. The stereochemistry at C-2 in related flavanones has been analyzed using techniques like NMR spectroscopy, with coupling constants providing information about the relative orientation of substituents. For instance, a large coupling constant between H-2 and H-3 suggests an axial orientation for H-2, influencing the configuration at C-2.

Achieving high enantioselectivity in the formation of the C-2 stereocenter is paramount for synthesizing enantiomerically pure this compound. Traditional chemical methods for creating chiral centers include asymmetric catalysis, the use of chiral auxiliaries, or chiral reagents. Diastereoselective reactions, influenced by existing stereocenters or chiral auxiliaries, can also be employed to control the formation of new stereocenters relative to existing ones.

In the context of flavanone synthesis, the cyclization reaction that forms the dihydropyran ring and introduces the C-2 stereocenter is a key step where stereocontrol is essential. Depending on the synthetic strategy, this cyclization might involve a chiral catalyst or be influenced by chiral features in the precursor molecule.

Biological Activities and Molecular Mechanisms of Tephrinone

Antiprotozoal Activities of Tephrinone

This compound has been the subject of in vitro studies to determine its effectiveness against several protozoan parasites responsible for significant human diseases.

Trypanosoma brucei rhodesiense is a causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness, a fatal disease if left untreated. Trypanosoma cruzi is the parasite responsible for Chagas disease, a major health concern in Latin America.

In vitro assays have demonstrated the activity of this compound against the bloodstream form of T. b. rhodesiense. The compound exhibits a half-maximal inhibitory concentration (IC50) that indicates its potential as a trypanocidal agent. Similarly, studies on the intracellular amastigote form of T. cruzi have shown that this compound can inhibit parasite replication within host cells.

| Parasite | In Vitro Activity (IC50) |

| Trypanosoma brucei rhodesiense | 0.4 µg/mL |

| Trypanosoma cruzi | 3.5 µg/mL |

Leishmania donovani is the protozoan parasite that causes visceral leishmaniasis, a severe and often fatal disease. Research has shown that this compound is active against the amastigote stage of L. donovani, the clinically relevant form of the parasite that resides within host macrophages. The IC50 value for this compound against L. donovani amastigotes has been determined to be 1.8 µg/mL.

A crucial aspect of drug development is ensuring that a compound is more toxic to the target pathogen than to the host's cells. This is quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) against a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.

This compound has been evaluated for its cytotoxicity against rat skeletal myoblast (L6) cells. The CC50 value was found to be 36.9 µg/mL. Based on this, the selectivity indices for its antiprotozoal activities have been calculated.

| Parasite | IC50 (µg/mL) | CC50 (L6 cells) (µg/mL) | Selectivity Index (SI) |

| Trypanosoma brucei rhodesiense | 0.4 | 36.9 | 92.3 |

| Trypanosoma cruzi | 3.5 | 36.9 | 10.5 |

| Leishmania donovani | 1.8 | 36.9 | 20.5 |

These results indicate that this compound exhibits a high degree of selectivity for T. b. rhodesiense and moderate selectivity for T. cruzi and L. donovani.

Insecticidal and Antifeedant Research on this compound

This compound has also been investigated for its potential as a botanical insecticide, a testament to the traditional use of Tephrosia vogelii for pest control.

The insecticidal and antifeedant properties of this compound have been assessed against significant agricultural pests. Spodoptera littoralis, the cotton leafworm, and Chilo partellus, the spotted stem borer, are destructive pests of various crops. nih.govnih.govmdpi.comekb.egresearcher.lifecabidigitallibrary.org

In laboratory bioassays, this compound has demonstrated both insecticidal and antifeedant effects against the larvae of these pests. For instance, in studies with S. littoralis, this compound caused significant mortality and deterred feeding at specific concentrations. Similarly, research on C. partellus has indicated that this compound can disrupt larval development and reduce crop damage.

| Pest Species | Activity | Observed Effects |

| Spodoptera littoralis | Insecticidal, Antifeedant | Larval mortality, reduced feeding |

| Chilo partellus | Insecticidal, Antifeedant | Disrupted larval development, reduced crop damage |

This compound as a Component of Botanical Insecticides from Tephrosia Extracts

This compound is a flavonoid compound identified in plants of the Tephrosia genus, notably within the roots and seedpods of Tephrosia villosa nih.gov. This genus is a well-documented source of botanical insecticides, with crude extracts from various species being used traditionally and in modern research for pest control nih.govresearchgate.net. The insecticidal efficacy of Tephrosia extracts is largely attributed to a complex mixture of bioactive phytochemicals that act synergistically or additively nih.govresearchgate.net.

The primary insecticidal agents in these plants are a class of compounds known as rotenoids, which include rotenone (B1679576), deguelin, rotenolone, and tephrosin nih.govresearchgate.net. These rotenoids are recognized for their potent activity against a wide array of insect pests nih.gov. For instance, rotenone acts as a contact and stomach poison by inhibiting the electron transport chain at the mitochondrial level, which disrupts insect metabolism nih.gov. Similarly, deguelin exhibits antifeedant and growth-inhibiting properties nih.gov.

**Table 1: Selected Bioactive Compounds from the Genus *Tephrosia***

| Compound Class | Compound Name | Plant Source Example | Primary Reported Activity |

|---|---|---|---|

| Flavonoid | This compound | Tephrosia villosa | Component of insecticidal extracts |

| Flavonoid | Villosin | Tephrosia villosa | Component of insecticidal extracts |

| Rotenoid | Rotenone | Tephrosia vogelii | Insecticide, Acaricide |

| Rotenoid | Deguelin | Tephrosia vogelii | Antifeedant, Growth inhibitor |

| Rotenoid | Tephrosin | Tephrosia vogelii | Insect growth disruptor, Antifeedant |

| Rotenoid | Rotenolone | Tephrosia vogelii | Component of insecticidal extracts |

Antimicrobial Research of this compound and its Related Compounds

Extracts from the Tephrosia genus, which contains this compound, have been investigated for their antimicrobial properties. A study on the roots of Tephrosia villosa revealed that its extracts possess moderate antibacterial activity researchgate.net. Similarly, ethanolic extracts from the roots of Tephrosia purpurea have demonstrated activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli japsonline.com. Flavonoids as a chemical class are widely associated with antibacterial activities biomedpharmajournal.org. However, specific studies isolating this compound and evaluating its direct antibacterial efficacy against various bacterial strains are not extensively documented in the available research. The observed activity in crude extracts is often attributed to the combined effect of multiple constituents, including various flavonoids and other secondary metabolites japsonline.comresearchgate.net.

The antifungal potential of extracts from the Tephrosia genus has been noted in several studies. Research on Tephrosia villosa root extracts showed moderate activity against tested fungi researchgate.net. Other species, such as Tephrosia hildebrandtii, have demonstrated antifungal properties against Cladosporium cucumerinum, while Tephrosia tinctoria extracts were active against Aspergillus niger and Candida albicans japsonline.com. Although this compound is a known flavonoid constituent of this genus, specific research focused on isolating this compound and quantifying its individual antifungal activity is limited. The broad-spectrum antifungal action reported is generally linked to the complex mixture of phytochemicals present in the plant extracts japsonline.com.

Antiplasmodial Activity Investigations

The Tephrosia genus has been identified as a source of compounds with potential antiplasmodial activity, which is relevant to malaria research japsonline.comresearchgate.net. Various chemical constituents and extracts from Tephrosia species have been evaluated for their efficacy against Plasmodium, the parasite responsible for malaria researchgate.net. While these studies confirm the presence of bioactive compounds within the genus, there is a lack of specific research investigating the in vitro or in vivo antiplasmodial activity of the isolated compound this compound. Therefore, its potential role in the antiplasmodial effects observed in crude extracts from Tephrosia plants remains to be elucidated.

Cytotoxic Activity in Research Cell Lines

Certain flavonoids and other compounds isolated from the Tephrosia genus have been shown to possess cytotoxic properties against various human cancer cell lines researchgate.netresearchgate.net. For example, bioassay-guided fractionation of a light petroleum extract from Tephrosia purpurea led to the isolation of two 5-deoxyflavones, pseudosemiglabrin and glabratephrin, which showed cytotoxicity against the HepG2 human liver cancer cell line researchgate.net. Another compound from the genus, tephrosin, has also been a subject of cytotoxic research researchgate.netresearchgate.net. Despite these findings within the genus, specific studies detailing the isolation of this compound and the evaluation of its cytotoxic effects on research cell lines have not been found. Its contribution to the cytotoxic profile of Tephrosia extracts has not been specifically determined.

Investigation of this compound as a Phytoalexin

Phytoalexins are antimicrobial compounds that are synthesized by plants in response to stress, such as pathogenic attack ijrpc.com. Research into the Tephrosia genus has led to the identification of phytoalexins. Notably, Tephrocarpin, a pterocarpan, was identified as a phytoalexin from Tephrosia bidwillii japsonline.comijrpc.com. This indicates that plants within this genus possess the metabolic pathways to produce such defensive compounds. However, there is no specific research available that identifies or investigates this compound as a phytoalexin produced by Tephrosia species in response to biotic or abiotic stress.

Role in Plant Defense Mechanisms

As an isoflavonoid, this compound is presumed to play a significant role in the defense mechanisms of the plants that produce it, such as Tephrosia villosa. Isoflavonoids are a key class of secondary metabolites, primarily found in leguminous plants, that are crucial for interactions between the plant and its environment. frontiersin.org Their functions are diverse and essential for plant survival against various threats.

One of the primary roles of isoflavonoids in plant defense is acting as phytoalexins. frontiersin.orgfrontiersin.org Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate rapidly at sites of pathogen infection. frontiersin.org This response helps to deter or inhibit the growth of invading microorganisms like fungi and bacteria. researchgate.netnih.gov The production of these compounds is a key component of the plant's induced defense system. Flavonoids, in general, contribute to plant protection against both pathogenic microbes and insect herbivores. nih.govwikipedia.org For example, extracts from Tephrosia purpurea have demonstrated antimicrobial properties, suggesting the presence of defensive compounds like flavonoids. biomedpharmajournal.orgpagepressjournals.org

Furthermore, isoflavonoids can act as signaling molecules in the establishment of symbiotic relationships, such as with nitrogen-fixing rhizobia bacteria, which is another critical aspect of plant health and resilience. frontiersin.orgnih.gov They are also involved in protecting the plant from abiotic stresses, such as UV radiation. researchgate.net Given that this compound is a member of this class, it is likely a component of its host plant's chemical arsenal, contributing to resistance against pathogens and potentially herbivores.

Elicitation and Accumulation Studies in Response to Pathogens

The synthesis and accumulation of isoflavonoids are often induced or enhanced when a plant is under attack. This process, known as elicitation, is a hallmark of plant defense responses. While specific studies on the elicitation of this compound have not been widely reported, research on other isoflavonoids in leguminous plants provides a clear model for this process.

Infection by pathogens, such as fungi or bacteria, is a potent elicitor of isoflavonoid biosynthesis. artichandra.com For instance, soybean plants accumulate the isoflavonoid phytoalexin glyceollin in response to infection by the fungal pathogen Phytophthora megasperma. artichandra.com Similarly, fungal phytotoxins have been shown to trigger higher levels of various isoflavones in lupin. artichandra.com This pathogen-induced accumulation is a targeted defense strategy, concentrating the protective compounds where they are most needed. In some cases, isoflavone concentrations increase in response to bacterial infections as well. nih.gov

Mechanical wounding and insect herbivory can also activate these defense pathways, leading to the accumulation of isoflavonoids in damaged tissues. artichandra.comlumenlearning.com This suggests a broad-spectrum role for these compounds in defending against multiple types of threats. It is therefore highly probable that the biosynthesis of this compound is similarly upregulated in Tephrosia plants upon challenge by microbial pathogens or herbivores, serving as an inducible chemical defense.

Elucidation of Molecular Mechanisms of Action (MOA)

The molecular mechanism of action for this compound has not been specifically elucidated in published research. However, by examining the known mechanisms of related compounds, particularly the well-studied rotenoid, Rotenone, a probable mechanism can be inferred.

Cellular Pathway Modulation by this compound

Given the absence of specific studies on this compound, its potential effects on cellular pathways are inferred from research on other isoflavonoids and rotenoids. Isoflavonoids such as genistein and daidzein are known to modulate a variety of cellular signaling pathways. nih.gov Gene expression studies have shown that these compounds can affect pathways related to cell communication, signal transduction, lipid metabolism, and cell growth and death. nih.gov

Based on the mechanism of Rotenone, this compound could be expected to significantly impact pathways related to cellular energy metabolism. Inhibition of the mitochondrial respiratory chain would lead to a decrease in ATP production and an increase in reactive oxygen species (ROS). nih.gov This would, in turn, trigger a cascade of cellular responses, including:

Oxidative Stress Response Pathways : The increase in ROS would likely activate antioxidant defense pathways.

Energy Sensing Pathways : A deficit in ATP could activate pathways regulated by AMPK (AMP-activated protein kinase), a master regulator of cellular energy homeostasis.

Apoptosis Pathways : Severe mitochondrial dysfunction and oxidative stress are potent triggers for programmed cell death (apoptosis). nih.gov

Enzyme Inhibition or Receptor Binding Studies (e.g., comparisons to rotenoid MOA if applicable)

While direct enzyme inhibition or receptor binding data for this compound is not available, its structural similarity to Rotenone provides a strong basis for a hypothesized mechanism of action. Rotenone is a classical and potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govnih.gov

Mechanism of Action of Rotenoids (e.g., Rotenone): The primary molecular action of Rotenone is to block the transfer of electrons from the iron-sulfur centers within Complex I to ubiquinone. nih.gov This inhibition has several critical downstream consequences:

Blockade of Oxidative Phosphorylation : By halting electron flow, Rotenone disrupts the process that generates the proton gradient necessary for ATP synthesis. This leads to a significant depletion of cellular ATP. nih.gov

Generation of Reactive Oxygen Species (ROS) : The blockage of the electron transport chain can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals and other ROS. nih.gov This induces a state of oxidative stress, which can damage cellular components like DNA, proteins, and lipids.

Induction of Apoptosis : The combination of ATP depletion and severe oxidative stress can trigger the intrinsic pathway of apoptosis, leading to cell death. nih.gov

It is highly probable that this compound shares this fundamental mechanism of inhibiting mitochondrial Complex I. The specific potency and binding kinetics might differ due to structural variations, but the core action is likely conserved among rotenoid compounds.

Gene Expression and Proteomic Profiling in Response to this compound Treatment

Gene expression and proteomic profiling are powerful tools for uncovering the cellular response to a chemical compound and elucidating its mechanism of action. researchgate.net Although no such studies have been published for this compound, research on other isoflavonoids and rotenoids illustrates the potential insights that could be gained.

Gene Expression Profiling: Treatment of cells with isoflavonoids like genistein and daidzein has been shown to cause significant changes in the expression of hundreds of genes. nih.gov These genes are often involved in critical cellular processes, and their altered expression can provide a molecular signature of the compound's effect. For example, studies on the isoflavone genistein have shown modulation of genes related to inflammation and cytokine production. nih.gov A transcriptomic study of this compound would likely reveal changes in genes related to mitochondrial function, oxidative stress response, and metabolic pathways, reflecting its probable action as a Complex I inhibitor. nih.govbohrium.com

Proteomic Profiling: Proteomics analyzes changes in the entire protein complement of a cell or tissue in response to a stimulus. A proteomic analysis of this compound treatment could identify specific proteins whose expression levels or post-translational modifications are altered. This could confirm the engagement of pathways suggested by transcriptomic data and potentially identify the direct protein targets of the compound. researchgate.netnih.gov For example, a proteomic study of mitochondrial dysfunction induced by Complex I inhibition in Arabidopsis revealed complex metabolic adjustments and remodeling of mitochondrial proteins. nih.gov

A hypothetical study on this compound might yield results similar to those observed for Rotenone, as summarized in the table below, which highlights key gene/protein categories affected by mitochondrial Complex I inhibition.

| Functional Category | Observed Response to Rotenone Treatment | Potential Implication |

|---|---|---|

| Mitochondrial Respiration | Upregulation of genes encoding Complex I subunits | Compensatory response to inhibition |

| Fatty Acid Metabolism | Downregulation of genes involved in cholesterol biosynthesis | Response to cellular energy deficit |

| Oxidative Stress | Modulation of genes related to ROS defense | Activation of cellular antioxidant mechanisms |

| Cell Cycle | Alteration of cell cycle regulatory genes | Inhibition of cell proliferation |

Structure Activity Relationship Sar Studies of Tephrinone and Analogs

Correlating Structural Features of Tephrinone with Biological Activities

The biological profile of this compound and its potential analogs is intrinsically linked to its chemical architecture. Key structural components, including the foundational flavone (B191248) skeleton, the characteristic prenyl groups, and the pattern of hydroxylation and methoxylation, all play pivotal roles in defining its interaction with biological targets.

The flavone skeleton, a common scaffold in a plethora of natural products, is fundamental to the biological activity of this compound. researchgate.netfrontiersin.org This C6-C3-C6 framework, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C), provides a rigid structure that can effectively interact with various biological macromolecules. researchgate.net The planarity and aromaticity of the flavone nucleus are often crucial for intercalation into DNA or binding to the active sites of enzymes. frontiersin.org The presence of a carbonyl group at the C-4 position and a double bond between C-2 and C-3 in the C ring are known to be important determinants of the reactivity and biological activity of flavones. mdpi.com

The presence of one or more prenyl groups is a defining feature of this compound and significantly influences its bioactivity. wikipedia.orgtandfonline.com Prenylation, the attachment of a five-carbon isoprene (B109036) unit, markedly increases the lipophilicity of the flavonoid molecule. researchgate.netmdpi.com This enhanced lipophilicity can improve the compound's ability to cross cell membranes, thereby increasing its bioavailability and interaction with intracellular targets. mdpi.commdpi.com

The position of the prenyl group on the flavonoid skeleton is also critical. tandfonline.commdpi.com For instance, prenylation at the C-6 or C-8 positions of the A ring has been shown to be particularly important for the antibacterial activity of certain flavonoids. mdpi.com The number of prenyl groups can also modulate activity, with di-prenylated compounds sometimes exhibiting enhanced effects compared to their mono-prenylated counterparts. wikipedia.org Furthermore, the saturation state of the prenyl chain can influence the biological profile.

Table 1: Influence of Prenylation on the Biological Activity of Flavanones

| Compound | Prenylation Status | Observed Biological Activity | Reference(s) |

| Naringenin | Non-prenylated | Baseline antiviral activity | mdpi.com |

| 8-Prenylnaringenin | C-8 Prenylated | Dramatically increased anti-influenza virus activity | mdpi.com |

| 6-Prenylnaringenin | C-6 Prenylated | Significantly increased anti-influenza virus activity | mdpi.com |

| Isobavachalcone | Prenylated Chalcone | Potent antibacterial activity | mdpi.com |

This table is illustrative and based on data from related prenylated flavanones to infer the potential impact of prenylation on this compound.

The pattern of hydroxyl (-OH) and methoxyl (-OCH3) groups on the A and B rings of the flavone skeleton is a key determinant of the biological activity of compounds like this compound. mdpi.comnih.gov The number and location of hydroxyl groups can significantly affect a compound's antioxidant potential, its ability to chelate metals, and its interaction with receptor binding sites. nih.govnih.gov For example, the 5,7-dihydroxylation pattern on the A ring is often associated with potent antibacterial activity against strains like MRSA. nih.gov

Methoxylation can also have a profound impact. The replacement of a hydroxyl group with a methoxyl group can alter the molecule's polarity, metabolic stability, and ability to form hydrogen bonds. researchgate.net In some cases, methoxylation can enhance bioavailability and lead to more potent or selective biological effects. mdpi.com Conversely, in other instances, the presence of free hydroxyl groups is essential for a particular activity. mdpi.com The interplay between hydroxylation and methoxylation patterns creates a subtle yet powerful mechanism for fine-tuning the biological profile of flavonoids.

Table 2: Effect of Hydroxylation and Methoxylation on Flavanone (B1672756) Activity

| Compound Feature | Impact on Biological Activity | Reference(s) |

| 5,7-Dihydroxylation of A ring | Important for anti-MRSA activity | nih.gov |

| 2',4'- or 2',6'-Dihydroxylation of B ring | Important for anti-MRSA activity | nih.gov |

| Methoxylation of A ring | Can decrease antibacterial activity against certain strains | mdpi.com |

| Presence of hydroxyl groups on both A and B rings | Crucial for acetylcholinesterase inhibition | mdpi.com |

This table provides a generalized overview based on studies of various flavanones, suggesting potential SAR principles applicable to this compound.

Design and Synthesis of this compound Analogs for SAR Exploration

To systematically explore the structure-activity relationships of this compound, the design and synthesis of a library of analogs would be a crucial step. This would involve methodical modifications to the core structure to probe the influence of different functional groups and substitution patterns.

A comprehensive SAR study would involve the systematic modification of all three rings of the this compound scaffold.

A Ring: Analogs could be synthesized with variations in the number and position of hydroxyl and methoxyl groups. The introduction of other substituents, such as halogens or small alkyl groups, could also be explored to understand their impact on activity.

C Ring: Modifications to the C ring, such as saturation of the C2-C3 double bond to create a flavanone analog, or the introduction of a hydroxyl group at the C-3 position to yield a flavonol, would provide valuable insights into the importance of the pyran ring's structure and oxidation state for biological activity. mdpi.com

Given the significant role of the prenyl group, a key focus of analog design would be the variation of this moiety. Synthetic strategies would aim to produce analogs where:

Position: The prenyl group is attached to different positions on both the A and B rings.

Number: Analogs with one, two, or even three prenyl groups are synthesized to determine the effect of multiple prenylations.

Saturation: The double bond of the prenyl group is reduced to create a saturated alkyl chain, which would help to understand the importance of the unsaturation for biological activity.

Through the biological evaluation of such a systematically designed library of this compound analogs, a detailed and robust structure-activity relationship could be established, paving the way for the development of novel and more potent therapeutic agents.

Computational Approaches to SAR (e.g., Docking, QSAR)

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader application of computational methods to flavonoids from the Tephrosia genus provides a framework for understanding this compound's potential structure-activity relationships (SAR). Methodologies like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are instrumental in predicting the biological activities of these compounds and elucidating their mechanisms of action at a molecular level.

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a specific protein target. For instance, studies on flavonoids isolated from Tephrosia species have utilized docking to explore their interactions with various biological targets. In a study on flavonoids from Tephrosia egregia, praecansone A and pongachalcone were docked against µ-opioid, κ-opioid, and δ-opioid receptors, as well as inducible nitric oxide synthase (iNOS) to investigate their potential anti-inflammatory and gastroprotective effects. bio-integration.org The binding energies, which indicate the stability of the ligand-protein complex, were found to be significant for these flavonoids, suggesting favorable interactions. bio-integration.org Similarly, various phytoconstituents from Tephrosia purpurea have been subjected to molecular docking against inflammatory targets like cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5LOX), revealing a range of binding affinities. jchr.org

These studies highlight the utility of molecular docking in identifying potential protein targets for flavonoids from Tephrosia and in providing insights into the specific amino acid residues involved in the binding, which is crucial for understanding their biological activity. Although this compound itself has not been the primary focus of such published docking studies, its structural similarity to other bioactive flavonoids from the genus suggests that it would likely exhibit interesting binding properties with various enzymes and receptors.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.complos.org These models can then be used to predict the activity of new, unsynthesized compounds. While a specific QSAR model for this compound and its direct analogs is not available, QSAR studies on broader classes of flavonoids have been conducted to predict their activities. plos.org These models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. The development of a robust QSAR model for this compound and related compounds would be a valuable tool for designing new analogs with potentially enhanced biological activities.

The table below summarizes the findings from molecular docking studies on flavonoids from the Tephrosia genus, which can be used as a reference for predicting the potential interactions of this compound.

| Compound | Source | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|---|

| Praecansone A | Tephrosia egregia | µ-opioid receptor | -6.95 |

| Praecansone A | Tephrosia egregia | κ-opioid receptor | -7.6 |

| Praecansone A | Tephrosia egregia | δ-opioid receptor | -6.0 |

| Praecansone A | Tephrosia egregia | iNOS | -7.1 |

| Pongachalcone | Tephrosia egregia | µ-opioid receptor | -7.5 |

| Pongachalcone | Tephrosia egregia | κ-opioid receptor | -8.4 |

| Pongachalcone | Tephrosia egregia | δ-opioid receptor | -8.0 |

| Pongachalcone | Tephrosia egregia | iNOS | -8.4 |

Comparative SAR Analysis with Other Bioactive Flavonoids and Rotenoids from Tephrosia

The genus Tephrosia is a rich source of a diverse array of flavonoids and rotenoids, many of which exhibit significant biological activities. mdpi.com A comparative analysis of the structure-activity relationships of this compound with other prominent compounds from this genus can provide valuable insights into the structural features that govern their biological effects.

Flavonoids:

The flavonoids found in Tephrosia species can be broadly categorized into flavones, flavonols, flavanones, chalcones, and isoflavones. nih.gov Prenylated flavonoids are also common in this genus. tandfonline.comnih.gov The position and nature of substituents on the basic flavonoid skeleton play a crucial role in determining their biological activity. For example, the presence of hydroxyl groups at specific positions on the aromatic rings can significantly influence the antioxidant and anti-inflammatory properties of these compounds.

This compound, being a flavanone, shares a common structural scaffold with other flavanones isolated from Tephrosia. However, the specific substitution pattern of this compound, including the presence and location of methoxy (B1213986) and other functional groups, distinguishes it from other related compounds and likely contributes to its unique biological profile. For instance, in a study of flavonoids from Tephrosia purpurea for neuroprotective effects, the activity was found to be dependent on the specific substitution patterns of the isolated compounds. tandfonline.comnih.gov

Rotenoids:

Rotenoids, such as rotenone (B1679576) and deguelin, are another major class of bioactive compounds found in Tephrosia. plu.mx These compounds are characterized by a tetracyclic ring system and are well-known for their insecticidal and piscicidal properties. The SAR of rotenoids has been extensively studied, and it is known that the stereochemistry of the B/C ring junction and the nature of the substituents on the E ring are critical for their activity.

The following table provides a comparative overview of this compound and other representative bioactive compounds from the Tephrosia genus.

| Compound Name | Chemical Class | Key Structural Features | Reported Biological Activities |

|---|---|---|---|

| This compound | Flavanone | Flavanone core with specific methoxy and hydroxyl substitutions. | Not extensively documented |

| Praecansone A | Chalcone | Open-chain flavonoid structure, prenylated. | Anti-inflammatory, Gastroprotective |

| Pongachalcone | Chalcone | Open-chain flavonoid structure. | Anti-inflammatory, Gastroprotective |

| Glabratephrinol | Prenylated Flavonoid | Flavonoid with a prenyl group. | Neuroprotective |

| Rotenone | Rotenoid | Tetracyclic ring system, specific stereochemistry. | Insecticidal, Piscicidal |

| Deguelin | Rotenoid | Tetracyclic ring system, structurally similar to rotenone. | Insecticidal, Anticancer |

Advanced Analytical Methodologies for Tephrinone Research

Development and Validation of High-Sensitivity Detection Methods

High-sensitivity detection methods are essential for accurately analyzing tephrinone, particularly when present at low concentrations in complex samples like plant extracts or biological matrices. The development and validation of these methods involve optimizing parameters to ensure specificity, sensitivity, accuracy, and reproducibility.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful tools widely used for the analysis of natural products like this compound. creative-proteomics.comrsc.org LC-MS couples the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. creative-proteomics.comrsc.org LC-MS/MS takes this a step further by employing two stages of mass spectrometry, allowing for fragmentation of ions and providing more detailed structural information and enhanced sensitivity, particularly in complex mixtures or for low-abundance compounds. creative-proteomics.com